5-methoxy-1H-indol-4-ol
Overview
Description
5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .
Synthesis Analysis
The synthesis of 5-methoxy-1H-indol-4-ol involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .Molecular Structure Analysis
The InChI Code for 5-methoxy-1H-indol-4-ol is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .Chemical Reactions Analysis
Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-Methoxy-1H-indol-4-ol is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been shown to exhibit anti-inflammatory activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess anticancer properties . This suggests that they could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been shown to exhibit anti-HIV activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antimicrobial properties . This suggests that they could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been shown to exhibit antitubercular activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of diabetes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMLTQFTLCZMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-indol-4-ol |
Synthesis routes and methods
Procedure details
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